molecular formula C26H20N2O3S B11376504 N-(5-benzyl-1,3-thiazol-2-yl)-3-(phenoxymethyl)-1-benzofuran-2-carboxamide

N-(5-benzyl-1,3-thiazol-2-yl)-3-(phenoxymethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11376504
M. Wt: 440.5 g/mol
InChI Key: DMLDYFSSUHYAIN-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-3-(phenoxymethyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiazole ring, and a phenoxymethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-(phenoxymethyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzofuran and thiazole moieties can be coupled using various cross-coupling reactions, such as Suzuki or Heck reactions.

    Final Functionalization: The phenoxymethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-3-(phenoxymethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(phenoxymethyl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-benzyl-1,3-thiazol-2-yl)-3-(phenoxymethyl)-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran and thiazole derivatives.

    Benzofuran Derivatives: Known for their diverse biological activities, including anti-inflammatory and anticancer properties.

    Thiazole Derivatives: Often exhibit antimicrobial and antifungal activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

Molecular Formula

C26H20N2O3S

Molecular Weight

440.5 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-3-(phenoxymethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H20N2O3S/c29-25(28-26-27-16-20(32-26)15-18-9-3-1-4-10-18)24-22(17-30-19-11-5-2-6-12-19)21-13-7-8-14-23(21)31-24/h1-14,16H,15,17H2,(H,27,28,29)

InChI Key

DMLDYFSSUHYAIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4O3)COC5=CC=CC=C5

Origin of Product

United States

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